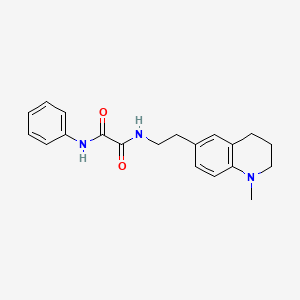

N1-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-N2-phenyloxalamide

Description

Properties

IUPAC Name |

N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]-N'-phenyloxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N3O2/c1-23-13-5-6-16-14-15(9-10-18(16)23)11-12-21-19(24)20(25)22-17-7-3-2-4-8-17/h2-4,7-10,14H,5-6,11-13H2,1H3,(H,21,24)(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBNHMTJEZUTPMC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC2=C1C=CC(=C2)CCNC(=O)C(=O)NC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Quality control measures are essential to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

N1-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-N2-phenyloxalamide undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific atoms or groups in the compound.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce tetrahydroquinoline derivatives .

Scientific Research Applications

N1-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-N2-phenyloxalamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for synthesizing complex organic molecules.

Biology: Investigated for its potential as a bioactive compound in various biological assays.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N1-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-N2-phenyloxalamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

- N1-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-N2-(o-tolyl)oxalamide

- N1-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide

- N1-benzyl-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide

Uniqueness

N1-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-N2-phenyloxalamide stands out due to its specific structural features, which confer unique chemical and biological properties.

Biological Activity

N1-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-N2-phenyloxalamide is a compound of significant interest due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C21H22N3O3

- Molecular Weight : 378.42 g/mol

- CAS Number : 946281-39-6

The compound features a tetrahydroquinoline moiety, which is known for its diverse biological activities, and an oxalamide group that enhances its pharmacological profile.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.

- Receptor Modulation : It can bind to particular receptors, influencing signal transduction pathways related to cell growth and apoptosis.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties:

- Against Bacteria : In vitro studies have shown effectiveness against a range of bacterial strains including Staphylococcus aureus and Escherichia coli. Minimum inhibitory concentrations (MIC) suggest strong antibacterial potential.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| E. coli | 64 |

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Studies demonstrate its ability to induce apoptosis in cancer cell lines:

- Cell Lines Tested : HeLa (cervical cancer) and A549 (lung cancer).

| Cell Line | IC50 (µg/mL) |

|---|---|

| HeLa | 150 |

| A549 | 180 |

These findings indicate that the compound may affect cell cycle progression and promote apoptotic pathways.

Case Studies

- Study on Antimicrobial Efficacy : A recent study reported the synthesis of various oxalamides including this compound. The compound was tested against multiple bacterial strains with promising results in inhibiting growth at low concentrations .

- Anticancer Research : Another investigation focused on the effects of the compound on HeLa and A549 cells. The results indicated significant cytotoxicity at concentrations that were non-toxic to normal cells, suggesting a selective action against cancerous cells .

Q & A

Basic Research Questions

Q. What synthetic routes are optimal for preparing N1-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-N2-phenyloxalamide, and how can reaction yields be improved?

- Methodology :

- Hydrogenation : Use catalytic hydrogenation (e.g., Pd/C under H₂) for nitro-group reduction, as demonstrated in tetrahydroquinoline derivatives (72.9% yield achieved in similar syntheses) .

- Purification : Employ Biotage flash chromatography or recrystallization to isolate pure products, minimizing side reactions .

- Reagent Selection : Optimize nucleophilic substitution steps using amines or thiols, with LiAlH₄ or NaBH₄ for selective reductions .

- Key Parameters :

| Step | Reaction Type | Reagents/Conditions | Yield (%) | Purification Method |

|---|---|---|---|---|

| Reduction | Hydrogenation | Pd/C, H₂, EtOH, 48h | 72.9 | Flash chromatography |

| Substitution | Nucleophilic | Methylthioimidate hydroiodide, RT | 56 | Column chromatography |

Q. How can researchers validate the structural integrity of this compound?

- Techniques :

- X-ray Crystallography : Use SHELX programs (e.g., SHELXL) for small-molecule refinement and structure validation .

- Spectroscopy :

- ¹H/¹³C NMR : Confirm proton environments and carbon frameworks (e.g., tetrahydroquinoline ring signals at δ 1.5–3.0 ppm for methyl/methylene groups) .

- HRMS : Validate molecular weight (e.g., [M+H]⁺ calculated vs. observed) .

Q. What biological activities have been reported for structurally analogous oxalamide-tetrahydroquinoline derivatives?

- Findings :

- Antimalarial Potential : Quinolinyl oxamide derivatives (e.g., QOD analogs) inhibit falcipain, a protease critical in Plasmodium lifecycle .

- Anticancer Screening : Tetrahydroquinoline-oxalamide hybrids are explored for kinase inhibition or apoptosis induction .

Advanced Research Questions

Q. How can computational modeling guide the optimization of this compound's bioactivity?

- Methods :

- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity or binding affinity .

- Molecular Docking : Simulate interactions with targets (e.g., falcipain active site) using AutoDock or Schrödinger .

- Case Study :

- A QOD analog showed strong docking scores (−9.2 kcal/mol) with falcipain’s catalytic cysteine, aligning with experimental IC₅₀ values .

Q. How can conflicting data in synthesis yields or spectral assignments be resolved?

- Troubleshooting :

- Yield Discrepancies : Optimize reaction stoichiometry (e.g., excess amine for imine formation) or solvent polarity (e.g., DMF vs. THF) .

- Spectral Overlaps : Use 2D NMR (COSY, HSQC) to resolve crowded regions (e.g., overlapping methyl/methylene signals) .

Q. What strategies enhance enantiomeric purity in asymmetric syntheses of tetrahydroquinoline derivatives?

- Approaches :

- Chiral Catalysts : Use (R)-BINAP or Jacobsen catalysts for enantioselective hydrogenation .

- Kinetic Resolution : Leverage enzymatic methods (e.g., lipases) to separate racemic mixtures .

Q. How can reaction mechanisms for key steps (e.g., oxalamide coupling) be elucidated?

- Experimental Design :

- Isotopic Labeling : Track ¹⁸O or ¹³C in carbonyl groups during coupling reactions .

- Kinetic Studies : Monitor intermediates via LC-MS or in-situ IR to identify rate-limiting steps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.